(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine
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Overview
Description
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 7-methyl-1,2,3,4-tetrahydronaphthyl ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthylamine oxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthylamine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1R)-7-Methyl-1,2,3,4-tetrahydronaphthylamine: The enantiomer of the compound, which has the opposite chiral configuration.
7-Methyl-1,2,3,4-tetrahydronaphthalene: A related compound lacking the amine group.
1,2,3,4-Tetrahydronaphthylamine: A similar compound without the methyl group.
Uniqueness
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine is unique due to its specific chiral configuration and the presence of both a methyl group and an amine group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCTECSUWUSJF-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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